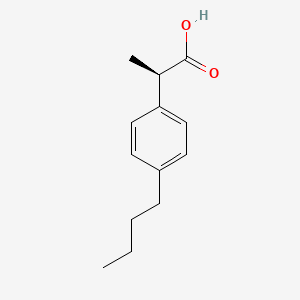

(R)-2-(4-Butylphenyl)-propionic acid

Vue d'ensemble

Description

(R)-2-(4-Butylphenyl)-propionic acid, also known as (+)-2-(4-Butylphenyl)-propionic acid, is a chiral compound used in scientific research and laboratory experiments. It has a wide range of applications in both biochemical and physiological studies, and has been used in many studies to investigate the effects of various drugs and substances on the body.

Applications De Recherche Scientifique

Extraction and Recovery Studies

- Recovery from Aqueous Waste: Propionic acid, a component related to (R)-2-(4-Butylphenyl)-propionic acid, is significant in chemical industries. Its recovery from aqueous waste streams and fermentation broth is a research focus. Studies on extraction using binary extractants and modifier–diluents systems have shown improved extractions, which can aid in designing processes for propionic acid recovery (Keshav, Wasewar, Chand, & Uslu, 2009).

Microbial and Fungal Applications

- Microbial Production of Derivatives: Microbes can regioselectively hydroxylate (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid, an important intermediate for certain herbicides. Research has developed rapid assays for screening bacterial/fungal strains capable of this transformation (Hu, Zhou, Wang, X. Wang, Xue, & Zheng, 2019). Additionally, fungi isolates have been screened for their capability in C-4 hydroxylation of R-2-phenoxypropionic acid, identifying strains like Penicillium oxalicum and Aspergillus versicolor for potential R-HPPA production (Zhou, Jiang, Li, Xu, Wang, Xue, & Zheng, 2020).

Chemical Synthesis and Catalysis

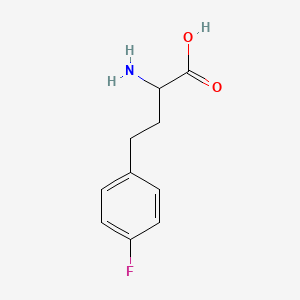

- Synthesis of Chiral Compounds: Research has developed a continuous enzymatic process for synthesizing (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a compound related to (R)-2-(4-Butylphenyl)-propionic acid, highlighting its potential in producing chiral 2-hydroxy acids (Tao and Mcgee, 2002).

Pharmaceutical and Biomedical Research

- Antimicrobial Activities: Some synthetic derivatives, such as butenolides and their pyrrolone derivatives synthesized from 3-(4-chloro-benzoyl)propionic acid or 3-(4-ethyl-benzoyl)propionic acid, have shown promising antimicrobial activities against various bacterial and fungal species, suggesting potential therapeutic applications (Husain, Alam, Shaharyar, & Lal, 2010).

Material Science and Engineering

- Polymer and Nanocomposite Development: The use of 3-(4-Hydroxyphenyl)propionic acid, a similar compound, in layered double hydroxides for PBS bionanocomposites preparation has been studied. These materials, with potential full biodegradability, offer high thermal stability and mechanical reinforcement, suitable for a wide range of applications (Totaro, Sisti, Celli, Askanian, Hennous, Verney, & Leroux, 2017).

Environmental Impact

- Environmental Stability of Related Compounds: Studies on the stability of cyhalofop-butyl, a related aryloxyphenoxy-propionic herbicide, have been conducted to understand its hydrolysis and adsorption on soil colloids. This research is crucial for assessing the environmental impact of such compounds (Pinna, Braschi, Blasioli, Gessa, & Pusino, 2008).

Propriétés

IUPAC Name |

(2R)-2-(4-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFPDZIYEWFQFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Butylphenyl)-propionic acid | |

CAS RN |

1263078-21-2 | |

| Record name | p-Butylhydratropic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263078212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-BUTYLHYDRATROPIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3N3G493N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

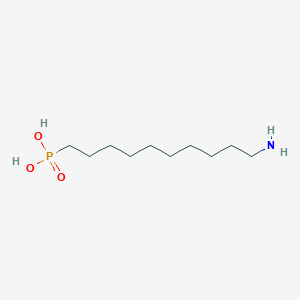

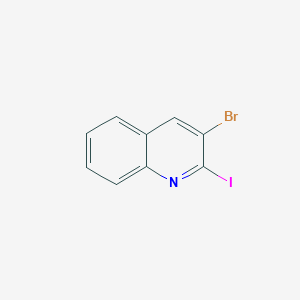

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B1524025.png)